molecular formula C18H19NO B3038766 (E)-1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-2-buten-1-one CAS No. 900014-95-1

(E)-1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-2-buten-1-one

Cat. No. B3038766
CAS RN: 900014-95-1
M. Wt: 265.3 g/mol
InChI Key: MHXYHRULODDPHS-BUHFOSPRSA-N
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Description

(E)-1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-2-buten-1-one, also known as BDB, is a synthetic compound with a wide range of applications in the scientific research field. It is a non-toxic, non-carcinogenic, and non-mutagenic compound that has been used in a variety of studies, including those related to drug design and development, synthesis, and bioanalytical chemistry. BDB is a key intermediate in the synthesis of several pharmaceuticals, such as the antimalarial drug artemisinin, and is also used in the manufacture of a wide range of consumer products, including cosmetics, food additives, and fragrances.

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis and Stereoselectivity : The compound has been used in the synthesis of various derivatives. For example, it is involved in the synthesis of CF3 substituted 3-aryl- or 3-hetarylacroleins, with a high stereoselective preference for the E-isomer of aldehydes (Baraznenok, Nenajdenko, & Balenkova, 1998).

  • Nonlinear Optical Properties : This compound has been utilized in the creation of pyrene derivatives exhibiting significant nonlinear optical properties. These properties are crucial for developing materials like broadband nonlinear refractive materials (Wu et al., 2017).

  • Crystallographic Studies : It is also relevant in crystallography for understanding molecular structure and intermolecular interactions. Studies on derivatives have revealed insights into molecular packing and structural dynamics (Wang, Ma, Huang, & Zheng, 2009).

Applications in Advanced Materials

  • Photophysics and Photochemistry : Research has explored its use in photophysics and photochemistry, particularly in understanding the cage effect in radical photoinitiators and as a probe in various mediums (Hoijemberg et al., 2009).

  • Nonlinear Optical Absorption : Novel chalcone derivative compounds, synthesized using this compound, have shown potential in applications like optical device technologies due to their nonlinear optical absorption behavior (Rahulan et al., 2014).

  • Engineering of Organic Chromophores : The compound has contributed to the development of organic chromophores with significant nonlinear optical nonlinearity, beneficial for applications in areas like crystal growth for nonlinear optical applications (Honghong et al., 2015).

Biomedical Applications

  • Molecular Docking Studies for Pharmaceuticals : Biphenyl-based compounds, related to (E)-1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-2-buten-1-one, are clinically important in treatments like hypertension and inflammation. Their derivatives have shown significant anti-tyrosinase activities, confirmed by molecular docking studies (Kwong et al., 2017).

properties

IUPAC Name

(E)-3-(dimethylamino)-1-(4-phenylphenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-14(19(2)3)13-18(20)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-13H,1-3H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXYHRULODDPHS-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-2-buten-1-one
Reactant of Route 2
Reactant of Route 2
(E)-1-[1,1'-biphenyl]-4-yl-3-(dimethylamino)-2-buten-1-one

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